

Reference Standards for 3-Chloro-2-fluoro-5-nitrophenol Characterization

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Compound of Interest

Compound Name: 3-Chloro-2-fluoro-5-nitrophenol

CAS No.: 1805656-07-8

Cat. No.: B2515430

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CAS: 1805656-07-8 Formula: C₆H₃ClFNO₃ Molecular Weight: 191.54 g/mol

Executive Summary: The Regioisomer Challenge

In the development of small molecule therapeutics—particularly kinase inhibitors and PROTAC linkers—**3-Chloro-2-fluoro-5-nitrophenol** serves as a high-value scaffold. Its specific substitution pattern (fluorine adjacent to the phenolic hydroxyl, with a meta-nitro group) imparts unique electronic properties and metabolic stability.

However, the synthesis of this intermediate often involves nitration of 3-chloro-2-fluorophenol, a process electronically predisposed to yield the 4-nitro and 6-nitro isomers rather than the desired 5-nitro target. Consequently, commercial "Tech Grade" supplies frequently contain 1–5% regioisomeric impurities that co-elute in standard HPLC methods.

This guide outlines a rigorous characterization strategy to qualify Reference Standards for this molecule, ensuring that downstream biological data is not compromised by isomeric contaminants.

Comparison of Reference Material Grades

Researchers must distinguish between materials used for synthesis and those used for analytical quantitation. The table below compares the performance metrics of commercially available grades versus a qualified Primary Reference Standard.

Feature	Commercial Synthesis Grade	Secondary Working Standard	Primary Reference Standard (Gold Standard)
Purity (HPLC)	>95% (Area %)	>98% (Quantified against Primary)	>99.5% (Mass Balance/qNMR)
Regioisomer Content	1.0 – 5.0% (Often unreported)	< 0.5%	< 0.10% (Confirmed by 19F NMR)
Water Content	Hygroscopic (Variable)	Dried/Desiccated	Quantified (KF Titration)
Intended Use	Synthetic starting material	Routine batch release (HPLC)	Assay validation, impurity marker ID
Validation Method	Batch CoA (generic)	HPLC vs. Primary	1H/19F qNMR, DSC, ROI, Elemental Analysis

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Critical Insight: Never use Commercial Synthesis Grade material as a calibration standard for biological assays without prior purification and qNMR qualification. The presence of the 6-nitro isomer (CAS 82419-40-7) can significantly skew potency data due to its different pKa and binding affinity.

Technical Characterization Strategy

To establish a Primary Reference Standard, a "Self-Validating" orthogonal approach is required. This protocol combines separation science (HPLC) with structural spectroscopy (NMR).

A. Nuclear Magnetic Resonance (NMR) – The Structural Fingerprint

NMR is the only technique capable of definitively distinguishing the 5-nitro isomer from its 4- and 6-nitro counterparts without relying on retention time markers.

- Solvent: DMSO- d_6 (Essential to observe the Phenolic -OH proton and prevent exchange).
- ^1H NMR Prediction & Assignment:
 - Structure: 1-OH, 2-F, 3-Cl, 5- NO_2 , 4-H, 6-H.
 - Proton H4 ($\delta \sim 8.1$ ppm): Located between Cl and NO_2 . Appears as a doublet of doublets (dd) due to meta-coupling with H6 (~ 2 Hz) and meta-coupling with ^{19}F (~ 7 Hz).
 - Proton H6 ($\delta \sim 7.6$ ppm): Located between NO_2 and OH. Appears as a doublet (d) (meta-coupling with H4). Para-coupling to F is typically negligible.
- ^{19}F NMR (Critical Check):
 - The ^{19}F signal will show a distinct chemical shift compared to regioisomers.
 - 5-Nitro (Target): F is ortho to OH, ortho to Cl.
 - 6-Nitro (Impurity): F is ortho to OH, ortho to Cl (similar environment, but the nitro group at 6 interacts with OH via H-bonding, shifting the ^{19}F signal).

B. HPLC-UV/MS – Purity Assessment

Standard C18 gradients may fail to resolve the 5-nitro and 6-nitro isomers due to their similar hydrophobicity. A Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase is recommended for superior pi-pi selectivity.

- Column: Fluorophenyl (PFP) Core-Shell, 2.1 x 100 mm, 1.7 μm .
- Mobile Phase: Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid). Methanol is preferred over ACN for better selectivity of nitrophenol isomers.
- Detection: UV at 254 nm (aromatic) and 310 nm (nitro-phenol specific).

Experimental Protocol: The "Gold Standard" Qualification Workflow

This workflow transforms a raw commercial batch into a qualified Primary Reference Standard.

Step 1: Recrystallization (Purification)

- Dissolve 5g of crude material in minimum hot Ethanol/Water (80:20).
- Allow slow cooling to room temperature, then 4°C overnight.
- Filter crystals and wash with cold hexanes (removes oily non-polar impurities).
- Dry under high vacuum (0.1 mbar) at 40°C for 24 hours.

Step 2: Structural Verification (NMR)

- Prepare a 10 mg/mL solution in DMSO-d₆.
- Acquire ¹H NMR (min 16 scans) and ¹⁹F NMR (min 64 scans).
- Pass Criteria:
 - H4/H6 integration ratio = 1:1.
 - No extra aromatic peaks >0.5% (indicating removal of isomers).
 - ¹⁹F spectrum shows a single sharp peak.

Step 3: Mass Balance Purity Calculation

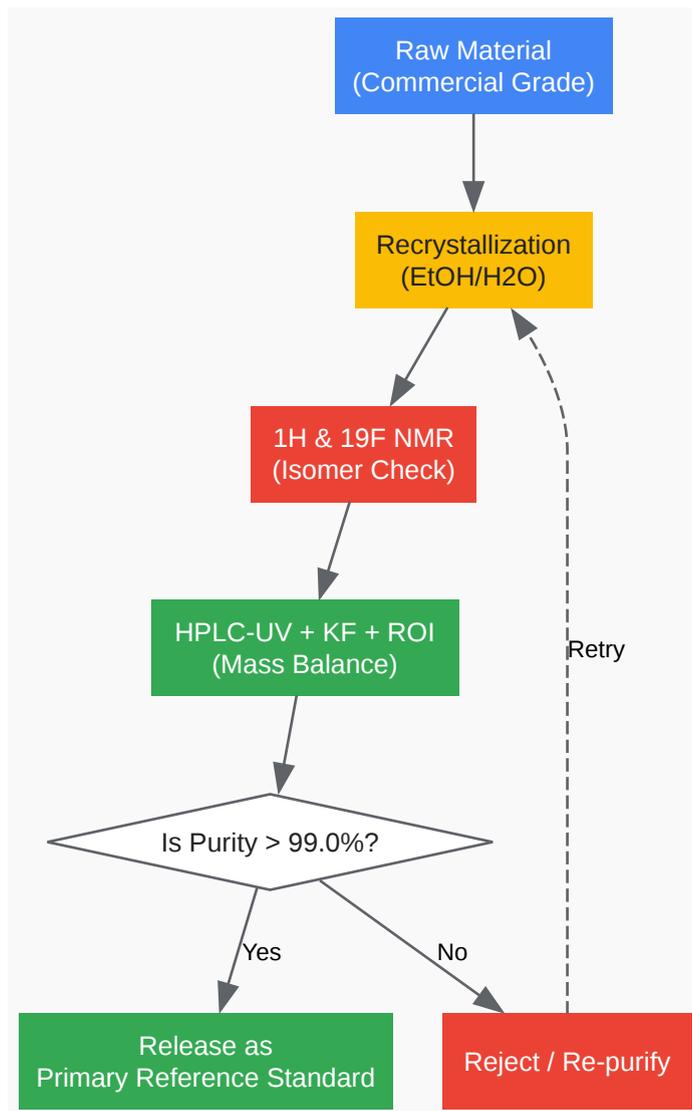
Calculate the absolute purity (

) using the "100% minus impurities" approach:

- %H₂O: Determined by Karl Fischer titration.
- %ROI: Residue on Ignition (sulfated ash).
- %Volatiles: Residual solvents via GC-Headspace or ¹H NMR.

Visualization: Qualification Workflow

The following diagram illustrates the decision tree for qualifying the reference standard.



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Figure 1: Decision matrix for the purification and qualification of **3-Chloro-2-fluoro-5-nitrophenol** reference standards.

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